molecular formula C10H17BrN2OS B8081874 (3aS,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one

(3aS,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one

Cat. No.: B8081874
M. Wt: 293.23 g/mol
InChI Key: UOEFYJDREUFJRJ-CIUDSAMLSA-N
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Description

(3aS,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one: is a complex organic compound that features a thieno[3,4-d]imidazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromopentyl side chain adds to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aS,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common route includes the cyclization of a suitable thieno precursor with an imidazole derivative under controlled conditions. The bromopentyl side chain is introduced through a nucleophilic substitution reaction, where a bromopentyl halide reacts with the intermediate compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: The bromopentyl side chain is highly reactive and can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the bromopentyl side chain under mild conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Industry: In materials science, the compound can be used in the development of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of (3aS,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one involves its interaction with molecular targets through its functional groups. The bromopentyl side chain can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thieno[3,4-d]imidazole core can interact with various receptors or enzymes, modulating their function and leading to biological effects.

Comparison with Similar Compounds

  • (3As,6ar)-4s-(5-chloropentyl)tetrahydro-1h-thieno[3,4-d]imidazol-2(3h)-one
  • (3As,6ar)-4s-(5-iodopentyl)tetrahydro-1h-thieno[3,4-d]imidazol-2(3h)-one
  • (3As,6ar)-4s-(5-fluoropentyl)tetrahydro-1h-thieno[3,4-d]imidazol-2(3h)-one

Uniqueness: The presence of the bromopentyl side chain in (3aS,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one imparts unique reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is a better leaving group than chlorine and fluorine, making the bromopentyl derivative more reactive in nucleophilic substitution reactions. Additionally, the size and electronegativity of bromine influence the compound’s overall chemical behavior and interactions with biological targets.

Properties

IUPAC Name

(3aS,4S,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2OS/c11-5-3-1-2-4-8-9-7(6-15-8)12-10(14)13-9/h7-9H,1-6H2,(H2,12,13,14)/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEFYJDREUFJRJ-CIUDSAMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCCBr)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCCBr)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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